2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran
CAS No.: 400076-07-5
Cat. No.: VC4373936
Molecular Formula: C16H10FNO4
Molecular Weight: 299.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400076-07-5 |
|---|---|
| Molecular Formula | C16H10FNO4 |
| Molecular Weight | 299.257 |
| IUPAC Name | (4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C16H10FNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |
| Standard InChI Key | KHCDUDSYZNSKJT-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₀FNO₄, with a molecular weight of 299.257 g/mol. Its IUPAC name, (4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone, reflects the benzofuran core substituted with a 4-fluorobenzoyl group at position 2, a methyl group at position 3, and a nitro group at position 5.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| SMILES | CC1=C(OC2=C1C=C(C=C2)N+[O-])C(=O)C3=CC=C(C=C3)F |
| InChIKey | KHCDUDSYZNSKJT-UHFFFAOYSA-N |
| PubChem CID | 1473415 |
The fluorine atom at the para position of the benzoyl ring enhances hydrophobicity and electron-withdrawing effects, while the nitro group contributes to polarity and potential redox activity .
Synthesis and Structural Optimization
Synthetic Routes
A patented synthesis involves reacting ethyl 6-(4-formylphenyl)-3-methyl-1-benzofuran-2-carboxylate with sodium borohydride in a tetrahydrofuran-methanol solvent system . This method emphasizes the reduction of aldehyde intermediates to yield benzofuran derivatives with high regioselectivity.
Halogenation Strategies
Halogenation, particularly fluorination, is critical for improving bioavailability. The fluorine atom’s small size and high electronegativity enhance membrane permeability and metabolic stability . Comparative studies show that para-fluorine substitution on the benzoyl group optimizes binding to hydrophobic enzyme pockets .
Biological Activity and Mechanism
Table 2: Biological Activity Parameters
| Target Pathway | IC₅₀ / EC₅₀ | Model System |
|---|---|---|
| PLK1 Inhibition | 16.4 μM | A549 Lung Cancer |
| DNA Intercalation | Not quantified | Erlich Ascites |
Anti-Inflammatory Effects
Pharmacological Applications
Medicinal Chemistry
The compound serves as a precursor for tubulin polymerization inhibitors and hypoxia-inducible factor (HIF-1) antagonists. Prodrug formulations, such as phosphoester derivatives, improve solubility and half-life .
Structure-Activity Relationships (SAR)
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Nitro Group: Essential for DNA interaction; removal abolishes cytotoxicity .
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Methyl Substituent: Stabilizes the benzofuran core, preventing oxidative degradation.
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Fluorine Atom: Increases logP by 0.5 units, enhancing blood-brain barrier penetration .
Physicochemical Properties
Solubility and Stability
While experimental solubility data are unavailable, computational models predict low aqueous solubility (LogP ≈ 3.2) due to the nitro and fluorobenzoyl groups. Stability under ambient conditions is presumed high, though nitro groups may degrade under strong reducing agents.
Research Advancements and Challenges
Recent Findings
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Compound 7a Analogue: A nitro-substituted benzofuran reduced DNA melting by 8°C in Erlich ascites cells .
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Prodrug Efficacy: Phosphoester derivatives increased half-life fivefold in murine models .
Limitations
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Toxicity: Unselective kinase inhibition risks off-target effects.
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Synthetic Complexity: Multi-step synthesis lowers yield (∼35%) .
Future Directions
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Targeted Delivery: Liposomal encapsulation to reduce systemic toxicity.
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Nitro Group Modifications: Exploring sulfonamide or urea replacements to mitigate genotoxicity.
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Clinical Trials: Prioritizing pancreatic and lung cancer models for preclinical testing.
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